molecular formula C20H20O4 B380523 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one CAS No. 315233-01-3

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B380523
CAS No.: 315233-01-3
M. Wt: 324.4g/mol
InChI Key: QHSATRXZIMPMAA-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its chromen-4-one core structure, which is substituted with methoxy, methyl, and propylphenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone, 4-propylphenol, and appropriate methoxy and methylating agents.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxyacetophenone with 4-propylphenol under basic conditions to form a phenoxy-substituted acetophenone derivative.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the chromen-4-one core structure.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The methoxy and propylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.

Scientific Research Applications

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal Transduction Modulation: Modulating cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: can be compared with other similar flavonoid compounds, such as:

    Quercetin: A well-known flavonoid with strong antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Naringenin: A flavonoid with potential cardiovascular benefits.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

IUPAC Name

7-methoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-14-6-8-15(9-7-14)24-20-13(2)23-18-12-16(22-3)10-11-17(18)19(20)21/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSATRXZIMPMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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